![molecular formula C22H26N2O4 B4542602 3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4542602.png)
3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Description
Synthesis Analysis
The synthesis of complex bicyclic compounds often involves multiple steps, including ring expansion, functional group transformation, and stereoselective reactions. For example, chiral bicyclic 3-hydroxypiperidines have been synthesized from β-amino alcohols through a high diastereoselective ring expansion. This method clarifies the influence of stereogenic centers on diastereoselectivity, a key factor in synthesizing complex molecules (Wilken et al., 1997).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, is crucial for determining the exact configuration of complex compounds. The structure of chiral cyclic amino acid esters, for example, has been characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, further elucidated by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving bicyclic compounds can lead to a variety of products, depending on the reactants and conditions. For instance, the conversion of 1,4-oxazin-2-ones into piperidine-2-carboxamides and related compounds has been demonstrated, highlighting the versatility of bicyclic frameworks in synthesizing potential therapeutic agents (Rogiers et al., 2001).
Physical Properties Analysis
The physical properties of bicyclic compounds, such as solubility and thermal stability, are influenced by their molecular structure. Polyimides derived from bicyclo[2.2.2]oct-7-ene-tetracarboxylic diimide and aromatic diamines, for example, are noted for their high thermal stability, solubility in polar solvents, and ability to form colorless films (Faghihi & Hajibeygi, 2011).
Chemical Properties Analysis
The chemical properties, including acidity and reactivity towards various reagents, play a critical role in the utility and behavior of bicyclic compounds. For instance, the acidities of bicyclo[2.2.2]octane-1-carboxylic acids have been studied, revealing insights into the effects of substituents on their reactivity (Roberts & Moreland, 1953).
properties
IUPAC Name |
3-[4-(4-acetylphenyl)piperazine-1-carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14(25)15-6-8-18(9-7-15)23-10-12-24(13-11-23)21(26)19-16-2-4-17(5-3-16)20(19)22(27)28/h2,4,6-9,16-17,19-20H,3,5,10-13H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTIKHSQHSFZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)C=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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